molecular formula C36H42N12O2S2 B14236664 11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] CAS No. 556815-07-7

11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]

Katalognummer: B14236664
CAS-Nummer: 556815-07-7
Molekulargewicht: 738.9 g/mol
InChI-Schlüssel: VJSFACKJRQBDRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] is a complex organic compound characterized by the presence of disulfide bonds and tricyanopyrazine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] typically involves multiple steps, starting with the preparation of the tricyanopyrazine moiety. This is followed by the introduction of the disulfide linkage and the attachment of the undecanamide chains. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.

    Substitution: The tricyanopyrazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Wissenschaftliche Forschungsanwendungen

11,11’-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its disulfide bonds.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Wirkmechanismus

The

Eigenschaften

CAS-Nummer

556815-07-7

Molekularformel

C36H42N12O2S2

Molekulargewicht

738.9 g/mol

IUPAC-Name

11-[[11-oxo-11-[(3,5,6-tricyanopyrazin-2-yl)amino]undecyl]disulfanyl]-N-(3,5,6-tricyanopyrazin-2-yl)undecanamide

InChI

InChI=1S/C36H42N12O2S2/c37-21-27-29(23-39)45-35(31(25-41)43-27)47-33(49)17-13-9-5-1-3-7-11-15-19-51-52-20-16-12-8-4-2-6-10-14-18-34(50)48-36-32(26-42)44-28(22-38)30(24-40)46-36/h1-20H2,(H,45,47,49)(H,46,48,50)

InChI-Schlüssel

VJSFACKJRQBDRX-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCSSCCCCCCCCCCC(=O)NC1=NC(=C(N=C1C#N)C#N)C#N)CCCCC(=O)NC2=NC(=C(N=C2C#N)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.